
N-(4-(N-(4-éthylthiazol-2-yl)sulfamoyl)phényl)-2,2-diphénylacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a diphenylacetamide moiety. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
Biological Activities
The biological activities of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide can be summarized as follows:
In Vitro Studies on Cancer Cell Lines
In vitro studies have been conducted to evaluate the efficacy of this compound against different cancer cell lines. Results indicate that it effectively inhibits cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
Mechanistic Insights into Drug Resistance
Further research focused on understanding how this compound interacts with microtubules and other cellular targets. Biochemical assays revealed that it binds competitively to specific proteins involved in mitosis, disrupting their function and leading to increased cell death in drug-resistant cancer cells.
Pharmacokinetic Profile
The pharmacokinetic profile of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide was assessed in animal models. The compound demonstrated a favorable half-life, indicating that it could maintain effective concentrations over time, enhancing its potential as a therapeutic candidate.
Mécanisme D'action
Target of Action
The primary targets of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . The compound exhibits potent antibacterial activity, making it a promising candidate for antibacterial therapeutic strategies .
Mode of Action
This compound interacts with its bacterial targets by penetrating the bacterial cell membranes . It is suggested that the compound, in conjunction with a cell-penetrating peptide, displays a distinctive mode of action .
Biochemical Pathways
It is known that the compound combines thiazole and sulfonamide, groups with known antibacterial activity . This suggests that it may interfere with the biosynthesis of certain bacterial lipids , a common mechanism of action for sulfonamide-based antimicrobials .
Result of Action
The result of the compound’s action is potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, particularly when used in conjunction with a cell-penetrating peptide, displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes . It also shows negligible haemolytic activity towards human red blood cells , suggesting a degree of selectivity towards bacterial cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Formation of the Diphenylacetamide Moiety: The final step involves the coupling of the sulfonamide-thiazole intermediate with diphenylacetic acid or its derivatives using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-(4-methylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide
- **N-(4-(4-isopropylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide
Uniqueness
N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities compared to its analogs. The presence of the ethyl group on the thiazole ring can influence its interaction with biological targets and its overall pharmacokinetic properties.
Activité Biologique
N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a sulfamoyl group attached to a phenyl moiety, contributing to its diverse biological activities. The molecular formula is C20H24N4O3S, and it possesses unique properties that allow it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Thiazole derivatives are known for their roles in modulating various biochemical pathways, including:
- Antimicrobial Activity : Thiazole compounds often exhibit antibacterial and antifungal properties by inhibiting cell wall synthesis or disrupting membrane integrity.
- Anti-inflammatory Effects : The compound can potentially modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.
- Antitumor Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies.
Antiviral Activity
Recent studies have investigated the antiviral potential of thiazole derivatives against SARS-CoV-2. For instance, spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives demonstrated significant binding affinity to the main protease (Mpro) of SARS-CoV-2, with binding energies ranging from -7.33 to -6.54 kcal/mol . These findings suggest that modifications of the thiazole structure can enhance antiviral efficacy.
Inhibition of NF-κB Activation
A study focused on substituted sulfamoyl benzamidothiazoles showed that certain derivatives could sustain NF-κB activation after stimulation with lipopolysaccharides (LPS). This activation is crucial as NF-κB plays a significant role in immune responses and inflammation . The most potent compound in this series was identified as having a specific structural configuration that enhances its biological activity.
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
N-[4-[(4-ethyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-2-20-17-32-25(27-20)28-33(30,31)22-15-13-21(14-16-22)26-24(29)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYJEKXSGDSJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.